![molecular formula C10H18S B14232272 (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol CAS No. 402914-79-8](/img/structure/B14232272.png)
(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,6R)-3,7,7-Trimethylbicyclo[410]heptane-3-thiol is a bicyclic thiol compound with the molecular formula C10H18S It is a derivative of bicyclo[410]heptane, characterized by the presence of a thiol group (-SH) at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[4.1.0]heptane derivatives.
Functionalization: Introduction of the thiol group at the third carbon position is achieved through thiolation reactions, often using reagents like thiourea or hydrogen sulfide.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as distillation or chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation.
Sulfides: Formed through reduction.
Thioesters: Formed through substitution reactions with acyl chlorides.
Wissenschaftliche Forschungsanwendungen
(1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,3S,4S,6R)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol: A similar bicyclic compound with a hydroxyl group instead of a thiol group.
(1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid: Another bicyclic compound with an oxirane ring and a carboxylic acid group.
Uniqueness
The presence of the thiol group in (1S,3S,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3-thiol imparts unique reactivity and potential applications compared to its analogs. The thiol group allows for specific interactions and reactions that are not possible with hydroxyl or carboxylic acid groups.
Eigenschaften
CAS-Nummer |
402914-79-8 |
|---|---|
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
(1S,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)7-4-5-10(3,11)6-8(7)9/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |
InChI-Schlüssel |
VQPFDIQDJINXDY-WEDXCCLWSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@@H]2[C@H](C1)C2(C)C)S |
Kanonische SMILES |
CC1(C2C1CC(CC2)(C)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


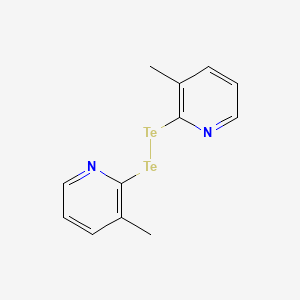
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
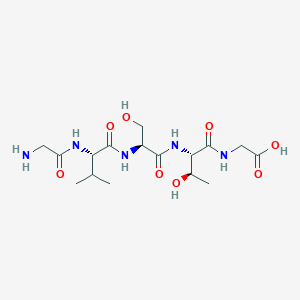
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
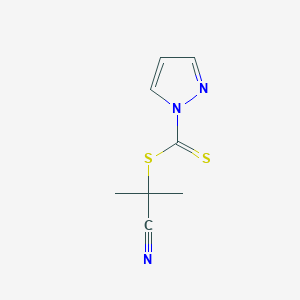
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
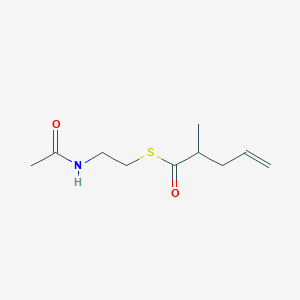
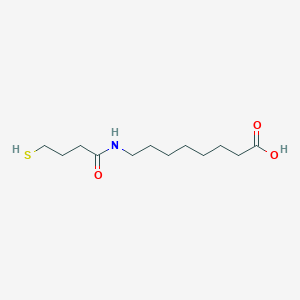
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
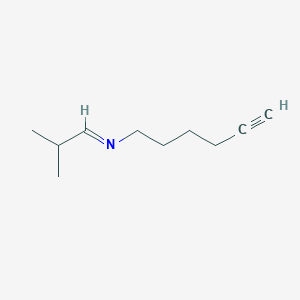
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
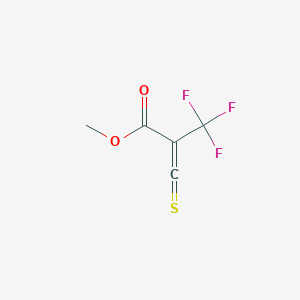

![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)
